molecular formula C13H11ClO5 B5619389 methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No. B5619389
M. Wt: 282.67 g/mol
InChI Key: OMEKIUVAQKWGAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves several steps that have been explored to optimize yield and purity. A study by Al-amiery et al. (2013) detailed the characterization of a similar compound, methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, through UV-visible, FT-IR, 1H-NMR, and 13C-NMR spectral data, highlighting the significance of selecting the appropriate method for calculating stretching vibration frequencies within the molecule (Al-amiery, Obayes, Alwan, Kadhum, & Mohamad, 2013).

Molecular Structure Analysis

The molecular structure of coumarin derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the work of Hasan et al. (2022) on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate provides insights into the molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement between theoretical data from density functional theory (DFT) calculations and experimental values (Hasan, Liton, Haque, Ali, & Akter, 2022).

Chemical Reactions and Properties

Chemical reactions involving coumarin derivatives are diverse, including cyclizations, substitutions, and the formation of co-crystals. Al-Amiery et al. (2013) demonstrated the stability of co-crystals formed from methyl 2-(3-chloro-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate, highlighting the importance of hydrogen bonding in the crystal stability (Al-Amiery, Al-Temimi, Kadhum, Al-Majedy, Al-Bayati, Aday, & Mohamad, 2013).

Physical Properties Analysis

The physical properties of methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, such as solubility, melting point, and crystalline structure, have been a subject of study to understand its potential applications better. Barili et al. (2001) described the synthesis and reactions of a closely related compound, providing details on its crystalline structure determined by X-ray crystallography, which aids in understanding the compound's physical characteristics (Barili, Valenti, Artali, Bombieri, & Da re, 2001).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . Sigma-Aldrich does not make any representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

methyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5/c1-7-3-12(15)19-10-5-11(9(14)4-8(7)10)18-6-13(16)17-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEKIUVAQKWGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

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